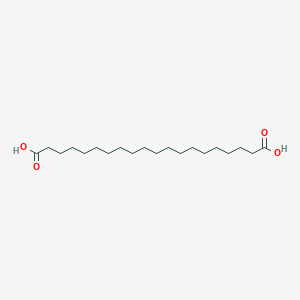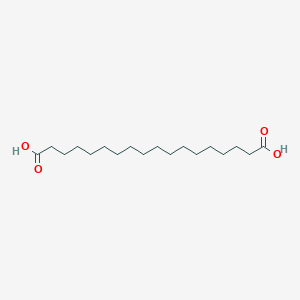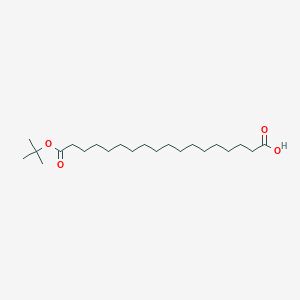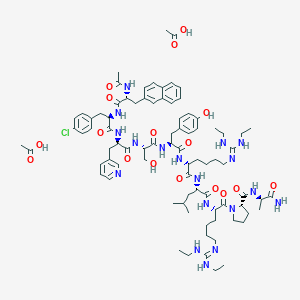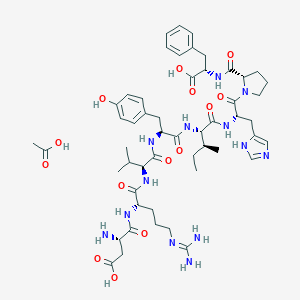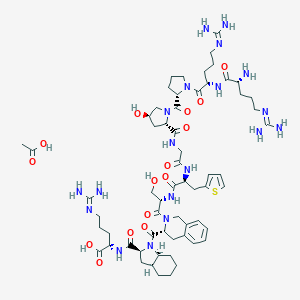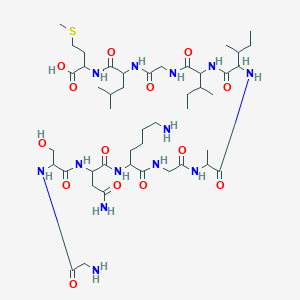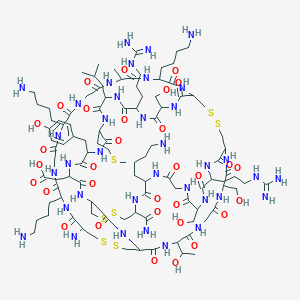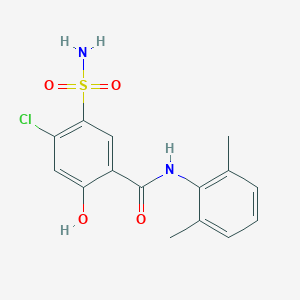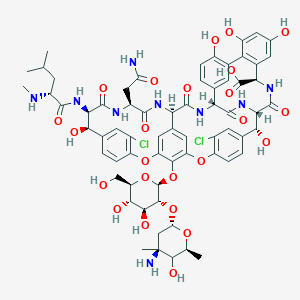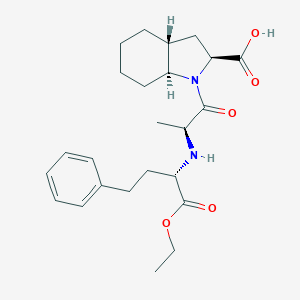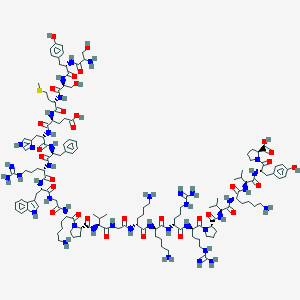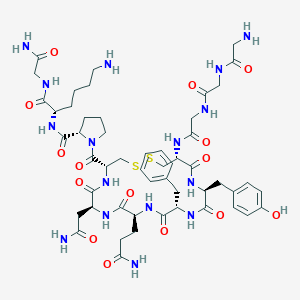
Romurtide
描述
罗穆肽,也称为穆洛克辛,是一种合成的胞壁酰二肽类似物,源自革兰氏阳性细菌的细胞壁。它是一种非特异性免疫刺激剂,可激活巨噬细胞,导致白细胞介素-1的释放和集落刺激因子的产生。 该化合物主要用于日本治疗化疗引起的粒细胞缺乏症 .
生化分析
Biochemical Properties
Romurtide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules to stimulate chemotactic mobility, phagocytic activity, and superoxide production by neutrophils . It enhances the production of colony-stimulating factors (CSFs), interleukin-1 (IL-1), and interleukin-6 (IL-6) in vitro .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It increases the number of peripheral neutrophils and monocytes in vivo . This influence on cell function impacts cell signaling pathways, gene expression, and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, a single dosage of this compound significantly increases the number of peripheral neutrophils and monocytes in healthy cynomolgus monkeys .
准备方法
合成路线和反应条件
罗穆肽是使用全液相片段缩合法合成的。 该方法涉及在受控条件下将胞壁酸三肽与其他组分缩合,以避免不必要的副反应 . 合成通常涉及使用二甲基亚砜 (DMSO) 和聚乙二醇 (PEG) 等溶剂来溶解化合物并促进反应 .
工业生产方法
在工业环境中,罗穆肽的制备涉及使用大型反应器并精确控制反应条件,以确保高产率和纯度。 该过程包括通过结晶和色谱等技术纯化最终产品,以去除任何杂质 .
化学反应分析
反应类型
罗穆肽会发生各种化学反应,包括:
氧化: 罗穆肽可以在特定条件下被氧化形成不同的氧化产物。
还原: 该化合物可以被还原以产生各种还原形式。
取代: 罗穆肽可以发生取代反应,其中官能团被其他基团取代。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 取代反应通常涉及卤素和酸等试剂。
形成的主要产物
科学研究应用
罗穆肽在科学研究中具有广泛的应用,包括:
化学: 用作研究胞壁酰二肽类似物及其反应的模型化合物。
生物学: 研究其在刺激免疫系统和增强集落刺激因子产生方面的作用。
医学: 应用于治疗化疗引起的粒细胞缺乏症和其他需要免疫刺激的疾病.
工业: 用于开发新的免疫调节药物和疗法
作用机制
罗穆肽通过刺激巨噬细胞发挥作用,巨噬细胞释放白细胞介素-1和其他细胞因子。这导致集落刺激因子产生的增加,进而促进中性粒细胞和其他免疫细胞的增殖和分化。 罗穆肽的分子靶标包括巨噬细胞和单核细胞中存在的Toll样受体和核苷酸结合寡聚化域样受体 .
相似化合物的比较
罗穆肽在胞壁酰二肽类似物中是独一无二的,因为它具有独特的结构和免疫刺激特性。类似的化合物包括:
米福穆肽: 另一种用于治疗骨肉瘤的胞壁酰二肽衍生物。
N-乙酰胞壁酰-L-丙氨酰-D-异谷氨酰胺: 一种具有类似免疫刺激作用的胞壁酰二肽。
N-乙酰胞壁酰-L-丙氨酰-D-异谷氨酰胺-L-丙氨酸-2-(1,2-二棕榈酰-sn-甘油-3-磷酰)乙醇胺: 一种具有增强免疫刺激特性的亲脂性衍生物 .
属性
CAS 编号 |
78113-36-7 |
|---|---|
分子式 |
C43H78N6O13 |
分子量 |
887.1 g/mol |
IUPAC 名称 |
(2S)-2-[[(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-(octadecanoylamino)hexanoic acid |
InChI |
InChI=1S/C43H78N6O13/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-36(54)45-26-21-20-22-33(43(60)61)48-37(55)25-24-32(40(44)57)49-41(58)29(2)46-42(59)30(3)62-39(38(56)35(53)28-51)34(27-50)47-31(4)52/h27,29-30,32-35,38-39,51,53,56H,5-26,28H2,1-4H3,(H2,44,57)(H,45,54)(H,46,59)(H,47,52)(H,48,55)(H,49,58)(H,60,61)/t29-,30+,32+,33-,34-,35+,38+,39+/m0/s1 |
InChI 键 |
IKSJCVFYCIKDTB-GZZWOGMVSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C |
手性 SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)CC[C@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@@H](C)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)O |
外观 |
Solid powder |
Key on ui application |
Romurtide is used as a hematopoietic agent for restoration of leukopenia in cancer patients treated with radiotherapy and chemotherapy (see also: hematopoiesis). |
沸点 |
1198.5ºC at 760 mmHg |
熔点 |
N/A |
Pictograms |
Irritant |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
来源 |
Synthetic |
同义词 |
MDP-Lys(L18); Romurtide; muroctasin; romurutide; Nalpha-(N-Acetylmuramoyl-L-alanyl-D-isoglutaminyl)-Nepsilon-stearoyl-L-lysine; N2-[N2-[N-(N-Acetylmuramoyl)-L-alanyl]-D-alpha-glutaminyl]-N6-(1-octadecanoyl)-L-lysine; 2-Acetamido-3-O-[(R)-1-[[(S)-1-[[(R)-1-carbamoyl-3-[[(S)-1-carboxy-5-stearamidopentyl]c |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does romurtide exert its immunomodulatory effects?
A: this compound primarily acts by stimulating the production of various cytokines, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-12 (IL-12). These cytokines play crucial roles in regulating immune responses, hematopoiesis, and inflammation. [, , , , , , ]
Q2: What cells are the primary targets of this compound?
A: Research suggests that macrophages and monocytes are key targets of this compound. These cells, upon activation by this compound, release cytokines that mediate downstream effects. [, , , ]
Q3: What is the role of IL-6 in this compound's mechanism of action?
A: this compound induces IL-6 production, which is particularly important for its effect on megakaryocytopoiesis, the process of platelet production. IL-6 stimulates the proliferation and maturation of megakaryocytes, leading to increased platelet counts. [, , , ]
Q4: How does this compound impact dendritic cells (DCs)?
A: Studies show that this compound can enhance the maturation and activation of monocyte-derived dendritic cells. This is evidenced by the upregulation of surface molecules like CD83 and CD86, increased production of TNF-α and IL-12, and enhanced antigen-presenting function in allogeneic mixed lymphocyte reactions. [, ]
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C46H83N9O16. Its molecular weight is 994.2 g/mol.
Q6: Is there information available regarding the material compatibility and stability of this compound under various conditions?
A6: The provided research papers primarily focus on the biological effects and applications of this compound. Detailed information regarding its material compatibility and stability under various conditions is limited within these studies. Further research is needed to fully characterize these aspects.
Q7: What is the evidence for this compound's efficacy in preclinical models?
A: this compound has demonstrated efficacy in various animal models. For instance, it enhanced platelet recovery in irradiated guinea pigs [] and a nonhuman primate chemotherapy model. [, ] It also showed synergistic effects with antibiotics against bacterial pneumonia in mice. [, , ]
Q8: Has this compound been tested in clinical trials?
A: Yes, this compound has been investigated in clinical trials for its ability to mitigate chemotherapy- and radiotherapy-induced leukopenia and thrombocytopenia. [, , , ]
Q9: What were the key findings of clinical trials on this compound?
A: Clinical studies indicate that this compound can effectively restore platelet and leukocyte counts in patients undergoing cancer treatment. A trial involving gastrointestinal cancer patients showed that this compound administration significantly increased platelet counts compared to the non-administration group. [] Another study investigating the optimal timing of this compound administration for radiotherapy-induced leukopenia found that early administration was more effective in maintaining higher white blood cell counts. []
Q10: Does this compound impact the immune response in the lungs?
A: Research suggests that this compound can enhance the antibacterial activity of bronchoalveolar lavage fluid cells, indicating a potential role in bolstering lung immunity. []
Q11: How do structural modifications of muramyl dipeptide affect its activity?
A: Studies comparing this compound to other MDP derivatives, such as desmuramyldipeptides, reveal the importance of specific structural features for cytokine induction and modulation. The presence and position of acyl groups, for example, significantly influence the TNF-inducing activity. [, ]
Q12: What is known about the safety profile of this compound?
A: While this compound has shown promise in preclinical and clinical settings, further research is needed to fully elucidate its long-term safety profile. Some studies reported mild side effects like fever, but no serious adverse events were reported. []
Q13: Can this compound be administered orally?
A: Yes, research indicates that this compound can be administered orally and still exert its immunomodulatory effects. Oral administration of this compound stimulated nonspecific resistance to microbial infections and hematopoiesis in mice. [, ] Additionally, it was shown to induce TNF-alpha production in the tumor region of tumor-bearing mice after oral administration. []
Q14: What are the key tools and resources for this compound research?
A14: Research on this compound utilizes a variety of tools and techniques common to immunology, pharmacology, and drug development. These include:
Q15: What are the significant milestones in this compound research?
A15: Key milestones include:
- Discovery of MDP as the minimal adjuvant-active structure of bacterial cell walls. []
- Synthesis and characterization of this compound as a potent MDP derivative. [, ]
- Preclinical demonstration of this compound's efficacy in models of infection and myelosuppression. [, , , , ]
- Clinical trials investigating this compound's potential in managing chemotherapy- and radiotherapy-induced cytopenias. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


